An In-depth Technical Guide to the Physicochemical Properties of H-Pro-Val-OH (Prolyl-Valine)
An In-depth Technical Guide to the Physicochemical Properties of H-Pro-Val-OH (Prolyl-Valine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Val-OH, chemically known as L-Prolyl-L-valine, is a dipeptide composed of the amino acids proline and valine.[1] Its unique structure, featuring the rigid pyrrolidine (B122466) ring of proline, imparts specific conformational properties that are of significant interest in various scientific domains.[1][2] This document provides a comprehensive overview of the core physicochemical properties of H-Pro-Val-OH, details common experimental methodologies for their determination, and illustrates relevant chemical processes and conceptual relationships through structured diagrams. This guide is intended to serve as a technical resource for professionals in peptide chemistry, drug discovery, and biochemical research.
Core Physicochemical Properties
The fundamental characteristics of H-Pro-Val-OH are summarized below. These parameters are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility and stability to its potential as a therapeutic agent or synthetic building block.[1]
| Property | Value | Source(s) |
| CAS Number | 52899-09-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₈N₂O₃ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 214.26 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Monoisotopic Mass | 214.13174244 Da | --INVALID-LINK-- |
| Appearance | White powder | --INVALID-LINK-- (for Val-Pro-OH·HCl) |
| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
| Topological Polar Surface Area | 83.6 Ų | --INVALID-LINK-- |
| Complexity | 265 | --INVALID-LINK-- |
Solubility and Partition Coefficient
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution. A computed value, XLogP3-AA, is available for the isomeric dipeptide Val-Pro, which provides an estimation of its lipophilicity.
| Property | Value | Note |
| XLogP3-AA | -2.3 | Computed for Valine, indicating general hydrophilicity of its constituent amino acid.[4] |
Acidity and Basicity (pKa)
The pKa values of the ionizable groups in H-Pro-Val-OH—the N-terminal amine and the C-terminal carboxylic acid—are fundamental to its charge state at a given pH. These values dictate its solubility, receptor-binding interactions, and membrane permeability. While experimentally determined pKa values for this specific dipeptide are not cited in the provided search results, typical pKa values for the terminal groups of peptides can be approximated.
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α-Carboxyl Group (COOH): Typically exhibits a pKa value in the range of 2 to 4 .
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α-Amino Group (NH₃⁺): Typically exhibits a pKa value in the range of 9 to 11 .
Caption: Ionization states of H-Pro-Val-OH at different pH ranges.
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of H-Pro-Val-OH would follow established laboratory standards.
Melting Point Determination
The melting point is a key indicator of purity.
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Methodology: A small, dry sample of H-Pro-Val-OH is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the sample first begins to melt to when it becomes completely liquid is recorded. For peptides, decomposition may be observed alongside melting.
Solubility Assessment
Determining aqueous solubility is crucial for biological applications.
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Methodology (Equilibrium Shake-Flask Method): An excess amount of H-Pro-Val-OH is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the dipeptide in the saturated filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
pKa Determination
Potentiometric titration is a standard method for determining acid dissociation constants.
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Methodology (Potentiometric Titration): A precise amount of H-Pro-Val-OH is dissolved in a known volume of water or a suitable co-solvent system. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH meter as a function of the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve, corresponding to the half-equivalence points for the carboxyl and amino groups.
